4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione
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Overview
Description
The compound “4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the difluoroanilino group suggests that this compound may have unique properties due to the presence of the fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a difluoroanilino group at the 4-position and methoxy groups at the 6 and 7 positions . The presence of these substituents could significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the difluoroanilino and methoxy groups . The fluorine atoms in the difluoroanilino group are highly electronegative, which could make this group a site of nucleophilic attack . The methoxy groups could potentially undergo demethylation reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the difluoroanilino and methoxy groups could affect properties such as polarity, solubility, and stability .Scientific Research Applications
Inhibitory Properties and Structural Activity Relationship
4-(3,4-Difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is structurally related to potent inhibitors of tyrosine kinase activity of the epidermal growth factor receptor (EGFR), like 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Studies on similar compounds have shown an unusually steep structure-activity relationship, indicating that minor changes in substituents can significantly alter inhibitory potency. Some derivatives of these compounds demonstrate supra-additive effects, suggesting that certain combinations of substituents can induce a change in receptor conformation enhancing inhibitor potency (Bridges et al., 1996).
Quinazolinone Derivatives and Cardiotonic Activity
Quinazolinone derivatives, closely related to the compound , have been reported to exhibit significant cardiotonic activity. These compounds, including 2(1H)-quinazolinones, have shown potent inhibition of cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III), with some analogs demonstrating greater potency than amrinone, a reference cardiotonic agent. This highlights the potential of quinazolinone derivatives in the development of new cardiotonic drugs (Bandurco et al., 1987).
Binding Mode and Protein Kinase Inhibition
The binding mode of 4-anilinoquinazolines, structurally similar to this compound, has been elucidated through X-ray crystallographic studies. These inhibitors bind competitively at the ATP site of kinases such as cyclin-dependent kinase 2 (CDK2) and p38 kinase. The quinazoline ring system is oriented along the peptide strand linking the two domains of the protein, suggesting a general mechanism of action for this class of compounds in inhibiting kinase activity (Shewchuk et al., 2000).
Novel Synthesis Approaches
Research on quinazolinone derivatives, including compounds with similar structures to this compound, has led to the development of new synthetic methods. These methods provide efficient pathways for creating quinazolinone derivatives, potentially facilitating the discovery of new drugs with improved pharmacological profiles. The novel synthesis approaches offer insights into sustainable chemistry practices and highlight the versatility of quinazolinone derivatives in medicinal chemistry (Mizuno et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The compound contains a 3,4-difluoroaniline moiety , which is often used in the synthesis of various bioactive compounds .
Mode of Action
It’s known that 3,4-difluoroaniline, a component of the compound, can be used in the synthesis of (3,4-disfluoro)phenylquione . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
It’s known that 3,4-difluoroaniline, a component of the compound, can be degraded under aerobic conditions by pseudomonas fluorescens .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves the reaction of 3,4-difluoroaniline with 6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one followed by reduction of the nitro group to an amino group and subsequent cyclization to form the quinazoline-2-thione ring.", "Starting Materials": [ "3,4-difluoroaniline", "6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3,4-difluoroaniline is reacted with 6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one in ethanol and water to form 4-(3,4-difluoroanilino)-6,7-dimethoxy-2-nitro-1H-quinazoline.", "Step 2: The nitro group is reduced to an amino group using sodium borohydride in ethanol and water.", "Step 3: The amino group is cyclized to form the quinazoline-2-thione ring using hydrochloric acid and sodium hydroxide in ethanol and water.", "Step 4: The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization." ] } | |
CAS No. |
902503-30-4 |
Molecular Formula |
C16H13F2N3O2S |
Molecular Weight |
349.36 |
IUPAC Name |
4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H13F2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24) |
InChI Key |
LWJIHRYRMURURS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F)OC |
solubility |
not available |
Origin of Product |
United States |
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